Technical Guide: Synthesis and Characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate
Technical Guide: Synthesis and Characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate
This guide details the synthesis and characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate , a critical fluorinated amino acid derivative used in peptidomimetic drug discovery.[1] The presence of the ortho-trifluoromethyl (
CAS Registry Number: 1404639-48-0 (Free Base) | 2055345-83-8 (HCl Salt)
Molecular Formula:
Executive Summary & Strategic Value
The incorporation of trifluoromethyl groups into amino acid side chains is a proven strategy in medicinal chemistry to enhance metabolic stability against proteases and increase blood-brain barrier (BBB) permeability.[1] Methyl 2-[2-(trifluoromethyl)phenyl]alaninate serves as a masked precursor to the free amino acid or as a direct building block for fragment-based drug design.[1]
Key Synthetic Challenges:
-
Steric Hindrance: The bulky
- group at the 2-position of the phenyl ring hinders nucleophilic attack at the benzylic position during alkylation.[1] -
Electronic Effects: The strong electron-withdrawing nature of the
group deactivates the ring but increases the acidity of benzylic protons in precursors.[1]
Retrosynthetic Analysis
To ensure a robust and scalable synthesis, we analyze the target molecule via two primary disconnections:
-
Path A (De Novo Asymmetric Synthesis): Disconnection at the
-carbon via Phase Transfer Catalysis (PTC) alkylation.[1] This is the preferred route for generating the chiral scaffold from inexpensive precursors.[1] -
Path B (Functional Group Interconversion): Esterification of the parent amino acid.[1]
Figure 1: Retrosynthetic tree illustrating the convergence of the Glycine Schiff Base and the fluorinated benzyl bromide.[1][2]
Primary Synthesis Protocol: Phase Transfer Catalysis (PTC)
This protocol utilizes the O'Donnell Schiff base method, which is superior for handling the steric bulk of the
Phase 1: Preparation of Electrophile
Reagent: 2-(Trifluoromethyl)benzyl bromide (CAS: 395-44-8)
Note: If not commercially available, synthesize from 2-(trifluoromethyl)benzyl alcohol via
Phase 2: Asymmetric Alkylation
Reagents:
-
Substrate:
-(Diphenylmethylene)glycine tert-butyl ester (or methyl ester).[1] -
Catalyst:
-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) for enantioselectivity.[1] -
Base: 50% aqueous KOH.
-
Solvent: Toluene/Chloroform (7:3).[1]
Protocol:
-
Charge: In a reaction vessel, dissolve the glycine imine (1.0 equiv) and the chiral phase transfer catalyst (0.1 equiv) in the solvent mixture.
-
Cool: Lower temperature to 0°C to maximize enantiomeric excess (
). -
Add Base: Add 50% KOH (5.0 equiv) with vigorous stirring.
-
Alkylations: Add 2-(trifluoromethyl)benzyl bromide (1.2 equiv) dropwise. The reaction rate will be slower than non-substituted benzyl bromides due to the ortho-steric clash.[1]
-
Monitor: Stir at 0°C for 12–24 hours. Monitor via HPLC.[1]
-
Workup: Separate organic layer, wash with water and brine, dry over
, and concentrate.
Phase 3: Hydrolysis & Methyl Ester Formation
Reagents: 1N HCl, Methanol, Thionyl Chloride.[1]
Protocol:
-
Hydrolysis: Dissolve the crude alkylated imine in THF/1N HCl (1:1). Stir at RT for 2 hours to cleave the benzophenone protecting group.
-
Extraction: Wash with ether to remove benzophenone.[1] The product remains in the aqueous phase as the amine salt.[1]
-
Concentration: Lyophilize the aqueous phase to obtain the crude amino acid hydrochloride.
-
Esterification: Suspend the solid in dry Methanol (0.2 M). Cool to 0°C. Add Thionyl Chloride (
, 3.0 equiv) dropwise.[1] -
Reflux: Heat to reflux for 4 hours.
-
Isolation: Concentrate in vacuo. Recrystallize from MeOH/Et2O to yield Methyl 2-[2-(trifluoromethyl)phenyl]alaninate HCl .
Alternative "Direct" Protocol
If 2-(trifluoromethyl)-L-phenylalanine is commercially sourced (CAS: 114926-38-4), a direct esterification is more efficient.[1]
Workflow Diagram:
Figure 2: Direct esterification workflow.
Critical Step: The formation of the acyl chloride intermediate is sensitive to moisture.[1] Ensure Methanol is anhydrous (<50 ppm water).[1]
Characterization & Validation Standards
To establish "Trustworthiness," the synthesized compound must meet the following spectral criteria.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | White crystalline solid (HCl salt) | Free base is often a colorless oil.[1] |
| Purity (HPLC) | > 98.0% | Column: C18, Mobile Phase: MeCN/H2O (0.1% TFA).[1] |
| Mass Spec (ESI) | ||
| Single peak (reference to |
NMR Interpretation ( NMR, 400 MHz, )
-
Aromatic Region (
7.7 – 7.3 ppm): The 4 protons of the phenyl ring will appear as a complex multiplet.[1] The proton at the 3-position (adjacent to ) often shows a distinct downfield shift due to deshielding.[1] -
Methine (
-H) ( 3.8 – 3.9 ppm): Triplet or dd.[1] This shift is diagnostic of the -amino ester environment.[1] -
Methyl Ester (
3.72 ppm): Strong singlet (3H).[1] -
Benzylic (
-H) ( 3.1 – 3.3 ppm): Two doublets of doublets (diastereotopic protons).[1] The splitting pattern here is often more complex than standard phenylalanine due to the rotational barrier imposed by the ortho- group.[1]
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Use only in a fume hood.
-
2-(Trifluoromethyl)benzyl bromide: A potent lachrymator and alkylating agent.[1] Double-glove and use a face shield.[1]
-
Stability: The methyl ester is stable at room temperature if stored as the HCl salt.[1] The free base should be stored at -20°C to prevent cyclization (diketopiperazine formation) or hydrolysis.[1]
References
-
O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link[1] -
Vertex Pharmaceuticals Inc. (2013).[1] "Patent WO2013158746A1: Inhibitors of influenza virus replication."[1] (Source for amino acid ester intermediates).[1][3][4] Link
-
Ma, J. A., & Cahard, D. (2008).[1] "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews. Link[1]
-
ChemicalBook. (2024).[1] "Product Entry: Methyl 2-amino-3-(2-(trifluoromethyl)phenyl)propanoate." Link[1]
Sources
- 1. JP2006257042A - Method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide and 2-fluoro-6-(trifluoromethyl)benzylamine - Google Patents [patents.google.com]
- 2. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 3. 2742025-54-1_CAS号:2742025-54-1_2-{4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide - 化源网 [m.chemsrc.com]
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